Menin-MLL inhibitor 20 is a compound designed to disrupt the interaction between menin and mixed lineage leukemia (MLL) fusion proteins, which play a critical role in the development of certain types of leukemia, particularly acute leukemias. Menin, a protein encoded by the MEN1 gene, acts as an oncogenic cofactor for MLL fusion proteins, facilitating their transcriptional activity. The inhibition of this interaction is a promising therapeutic strategy aimed at reversing the oncogenic effects associated with MLL translocations.
Menin-MLL inhibitor 20 is classified as a small-molecule inhibitor. It is derived from structural modifications of earlier inhibitors, such as MI-2 and MI-503, which have shown efficacy in preclinical models of leukemia. These inhibitors target the menin-MLL interaction by binding to specific sites on the menin protein, thereby preventing its association with MLL fusion proteins .
The synthesis of Menin-MLL inhibitor 20 involves several key steps, primarily focusing on optimizing the binding affinity and selectivity for menin. The process typically includes:
Menin-MLL inhibitor 20 features a specific molecular structure designed to mimic the binding interactions between menin and MLL fusion proteins. The compound binds at the MLL pocket on menin, engaging in critical hydrophobic interactions that stabilize its conformation within the binding site.
Key structural characteristics include:
The primary reaction mechanism involves non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking between Menin-MLL inhibitor 20 and specific residues within the menin protein. These interactions effectively disrupt the normal function of menin in facilitating MLL-mediated transcription.
Menin-MLL inhibitor 20 operates by blocking the interaction between menin and MLL fusion proteins. This disruption leads to:
Data from studies indicate that this mechanism not only halts tumor growth but also reverses some aspects of leukemia cell identity.
Menin-MLL inhibitor 20 possesses several notable physical and chemical properties:
Analytical techniques confirm that Menin-MLL inhibitor 20 maintains structural integrity over time when stored under recommended conditions .
Menin-MLL inhibitor 20 is primarily investigated for its potential applications in treating acute leukemias characterized by MLL translocations. Its scientific uses include:
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: